Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate
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Overview
Description
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate is a chemical compound with the molecular formula C13H13NO5 and a molecular weight of 263.25 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate typically involves the reaction of 3-hydroxyisoxazole-5-carboxylic acid methyl ester with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at temperatures ranging from 0°C to 60°C . The product is then purified by column chromatography to obtain the desired compound.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Similar in structure but with a benzyloxy group instead of a methoxybenzyl group.
3-Hydroxyisoxazole-5-carboxylic acid methyl ester: A precursor in the synthesis of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate.
(4-Iodo-3-methylisoxazol-5-yl)methanol: Another isoxazole derivative used in research.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its solubility and potential interactions with biological targets .
Properties
Molecular Formula |
C13H13NO5 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
methyl 3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO5/c1-16-10-5-3-9(4-6-10)8-18-12-7-11(19-14-12)13(15)17-2/h3-7H,8H2,1-2H3 |
InChI Key |
GPTOAAKWGUGQQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)OC |
Origin of Product |
United States |
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